2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound featuring a unique structure that combines a cyclohexadienone core with an oxazolidinylidene substituent
Preparation Methods
The synthesis of 2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one typically involves the reaction of 2,4-di-tert-butylphenol with oxazolidinone derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the oxazolidinone ring.
Scientific Research Applications
2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, modulating their activity. The compound’s bulky tert-butyl groups can also influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as:
2,4-Di-tert-butylphenol: Lacks the oxazolidinone ring, making it less versatile in certain chemical reactions.
Oxazolidinone derivatives: These compounds share the oxazolidinone ring but may lack the bulky tert-butyl groups, affecting their reactivity and applications
Properties
CAS No. |
918870-86-7 |
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Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-(4,5-dihydro-1,3-oxazol-2-yl)phenol |
InChI |
InChI=1S/C17H25NO2/c1-16(2,3)11-9-12(15-18-7-8-20-15)14(19)13(10-11)17(4,5)6/h9-10,19H,7-8H2,1-6H3 |
InChI Key |
VAKQRDIZBPTDQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C2=NCCO2 |
Origin of Product |
United States |
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